molecular formula C13H9NO B1370474 1-Naphthoylacetonitrile CAS No. 39528-57-9

1-Naphthoylacetonitrile

Cat. No.: B1370474
CAS No.: 39528-57-9
M. Wt: 195.22 g/mol
InChI Key: MBLQCEBCGPRVBB-UHFFFAOYSA-N
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Description

1-Naphthoylacetonitrile is an organic compound with the molecular formula C13H9NO. It is a derivative of naphthalene, characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthoylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water. The reaction is typically carried out under reflux conditions for about 2 hours. After the reaction, the mixture is cooled, and the product is isolated by washing with water and neutralizing .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The crude material is often purified using column chromatography with a suitable eluent, such as a mixture of dichloromethane and methanol .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthoylacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of naphthoic acids.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-Naphthoylacetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthoylacetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

    1-Naphthylacetonitrile: Similar in structure but differs in the position of the nitrile group.

    2-Naphthoylacetonitrile: Another isomer with the nitrile group attached at a different position on the naphthalene ring.

    Naphthaleneacetonitrile: A simpler derivative with a nitrile group attached directly to the naphthalene ring.

Uniqueness: 1-Naphthoylacetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-naphthalen-1-yl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLQCEBCGPRVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620529
Record name 3-(Naphthalen-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39528-57-9
Record name 3-(Naphthalen-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.50 M of n-butyllithium in hexane (49.9 mL, 125 mmol) in tetrahydrofuran (49.9 mL) cooled to −78° C. is added acetonitrile (6.52 mL, 125 mmol) drop-wise. The resulting cloudy mixture is stirred for 30 min. Ethyl α-napthoate (8.87 mL, 49.9 mmol) is added drop-wise and the reaction mixture is stirred at −78° C. for 2 hr. The reaction is warmed to room temperature, quenched with acetic acid (50 ml) and partitioned between ethyl acetate and water. The organic layer is dried over Na2SO4, filtered and concentrated in vacuo. The crude material is purified by column chromatography (eluent: 5-15% CH2Cl2/methanol) to provide 1-naphthoylacetonitrile (6.99 g, yield 72%). 1H NMR (400 MHz, CDCl3) δ 8.82 (d, J=8.7 Hz, 1H), 8.11 (d, J=8.3 Hz, 1H), 7.90 (t, J=8.1 Hz, 2H), 7.71-7.64 (m, 1H), 7.57 (dt, J=15.5, 7.2 Hz, 2H), 4.21 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49.9 mL
Type
reactant
Reaction Step One
Quantity
49.9 mL
Type
solvent
Reaction Step One
Quantity
6.52 mL
Type
reactant
Reaction Step Two
Quantity
8.87 mL
Type
reactant
Reaction Step Three

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